molecular formula C4H4O4 B1360168 Glycolide CAS No. 502-97-6

Glycolide

Cat. No. B1360168
CAS RN: 502-97-6
M. Wt: 116.07 g/mol
InChI Key: RKDVKSZUMVYZHH-UHFFFAOYSA-N
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Patent
US07923022B2

Procedure details

In this embodiment, LPLG-b-P(GA-co-CL) copolymer is formed by mixing the L-lactide and glycolide monomers with a solvent and catalyst to form a polymerization solution. Once LPLG is formed in the solution, glycolide monomers and caprolactone monomers are added into the solution containing the formed LPLG copolymer to form LPLG-b-P(GA-co-CL) copolymer. In one embodiment, the glycolide monomers and caprolactone monomers are added to the same solution of LPLG-formed copolymer to allow glycolide and caprolactone monomers to react with LPLG in the solution to form LPLG-b-P(GA-co-CL) copolymer. Alternatively, the glycolide monomers and caprolactone monomers are added in a solution of LPLG which includes different solvent(s).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C@@H:2]1[O:9][C:7](=[O:8])[C@H:6](C)[O:5][C:3]1=[O:4].[CH2:11]1[O:18][C:16](=[O:17])[CH2:15]O[C:12]1=O>>[CH2:2]1[O:9][C:7](=[O:8])[CH2:6][O:5][C:3]1=[O:4].[C:16]1(=[O:17])[O:18][CH2:11][CH2:12][CH2:2][CH2:1][CH2:15]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1C(=O)O[C@H](C(=O)O1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(=O)OCC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In this embodiment, LPLG-b-P(GA-co-CL) copolymer is formed
CUSTOM
Type
CUSTOM
Details
to form a polymerization solution

Outcomes

Product
Name
Type
product
Smiles
C1C(=O)OCC(=O)O1
Name
Type
product
Smiles
C1(CCCCCO1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.